molecular formula C16H20N4O4 B2839097 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1798027-16-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2839097
CAS No.: 1798027-16-3
M. Wt: 332.36
InChI Key: REOYOOULPALBNJ-UHFFFAOYSA-N
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Description

[This section requires specific data on the compound's mechanism of action, research applications, and physical/chemical properties. As this information was not available in the search results, the following is a general example. You must replace it with factual details.] N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a 2-oxoimidazolidine group via a carboxamide bridge. This structure suggests potential for investigation in various biochemical pathways. Researchers may explore its activity as a modulator of specific enzymes or receptors, given the known pharmacological interest in both quinoline and imidazolidine derivatives. Its main applications are in early-stage drug discovery and chemical biology, serving as a key intermediate or a tool compound for probing biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-24-10-14(21)19-7-2-3-11-4-5-12(9-13(11)19)18-16(23)20-8-6-17-15(20)22/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOYOOULPALBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common synthetic route involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde. Subsequent steps include functional group modifications to introduce the methoxyacetyl and imidazolidine carboxamide groups. These reactions require careful control of conditions such as temperature, solvents, and catalysts to ensure high yield and purity.

Industrial production of this compound may employ similar synthetic routes but optimized for scale, with continuous flow reactors and enhanced purification techniques like chromatography and recrystallization to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The methoxyacetyl group may enhance its binding affinity to certain biological targets, while the imidazolidine carboxamide moiety could influence its pharmacokinetic properties. The exact pathways involved depend on the specific context of its application, but often include modulation of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs fall into three categories: 1. THQ-Based Carboxamides/Sulfamides: - Example: (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (3i) - Key Differences: Replaces the 2-oxoimidazolidine carboxamide with a sulfamide group. - Synthesis: Achieved a 62.7% yield via a multi-step protocol, suggesting comparable synthetic accessibility to the target compound . - Pharmacological Relevance: Demonstrated mixed-efficacy μ-opioid receptor (MOR) modulation, highlighting the importance of N-substituents on the THQ core for receptor binding .

Thiadiazole-Carboxamide Derivatives: Example: (2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides

  • Key Differences: Substitutes the THQ scaffold with a chloroquinoline ring and a thiadiazole-carboxamide group.
  • Synthesis : Reported in Russian Chemical Bulletin (2021), emphasizing the role of halogenation (Cl) in enhancing electrophilic reactivity .

Benzothiazole-THQ Hybrids: Example: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

  • Key Differences: Incorporates a benzothiazole-amino group and a thiazole-carboxylic acid, contrasting with the imidazolidinone carboxamide in the target compound.
  • Patent Data : Pharmacological studies in patent filings (e.g., Tables 1–5) suggest these hybrids exhibit kinase-inhibitory or anti-inflammatory properties, underscoring scaffold-dependent selectivity .

Data Table: Comparative Analysis

Parameter Target Compound (R)-N-((R)-6-Benzyl-THQ-sulfamide (3i) (2-Chloroquinolin-3-yl)-thiadiazole-carboxamide Benzothiazole-THQ Hybrid
Core Structure THQ + 2-oxoimidazolidine carboxamide THQ + sulfamide Chloroquinoline + thiadiazole-carboxamide THQ + benzothiazole-thiazole
Key Substituents 2-Methoxyacetyl 6-Benzyl, 2-methylpropane-sulfamide Chlorine, thiadiazole Benzothiazole-amino, carboxylic acid
Synthesis Yield Not reported 62.7% Not specified Not disclosed
Pharmacological Target Putative MOR modulator (inferred) Mixed-efficacy MOR ligand Antimicrobial/antitumor Kinase inhibition
Electronic Effects Methoxy group enhances electron density Sulfamide introduces polarity Chlorine increases electrophilicity Benzothiazole enhances π-stacking

Key Research Findings

  • Substituent Impact : The methoxyacetyl group in the target compound likely improves solubility compared to halogenated or benzylated analogs, as seen in sulfamide derivatives .
  • Receptor Binding : THQ-based sulfamides (e.g., 3i) show that N-substituents critically influence MOR affinity and functional selectivity, a trend that may extend to the target compound .
  • Structural Versatility: Patent data (e.g., Example 24) reveal that THQ hybrids with diverse heterocycles (e.g., pyrido-pyridazines) achieve distinct bioactivities, suggesting the target compound’s imidazolidinone group could modulate target specificity .

Notes

  • Limitations : Direct pharmacological data for N-(1-(2-methoxyacetyl)-THQ-7-yl)-2-oxoimidazolidine-1-carboxamide are scarce; comparisons rely on structural analogs.
  • Synthetic Feasibility : The 62.7% yield for compound 3i implies that similar THQ derivatives can be synthesized efficiently, though yields may vary with complex substituents.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and synthesis pathways.

  • Molecular Formula : C16H20N4O4
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 1798027-16-3

The compound features a hybrid structure that integrates elements from both tetrahydroquinoline and imidazolidine moieties, which may confer unique biological activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. Studies have shown that it can influence various cancer cell lines through multiple mechanisms:

  • Cell Viability and Apoptosis : Preliminary studies suggest that this compound can reduce cell viability in cancer cell lines such as MCF-7 and MDA-MB-231. It has been observed to induce apoptosis by increasing the expression of apoptotic proteins like cleaved PARP and caspase 3 while decreasing anti-apoptotic proteins like BCL-xL .
  • Cell Cycle Arrest : The compound has demonstrated the ability to induce G2/M phase cell cycle arrest in treated cancer cells, which is crucial for halting tumor progression .
  • Targeting DDX3 : DDX3 is a protein implicated in various cancers. Compounds structurally related to this compound have been shown to inhibit DDX3 expression effectively, leading to reduced tumor growth in vitro .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity due to its ability to modulate pathways involved in inflammation. Interaction studies indicate that it may affect specific receptors or enzymes that play a role in inflammatory responses.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Modulation of Signaling Pathways : The compound may interact with signaling pathways such as PI3K/AKT and NF-kB that are critical in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Regulation : Similar compounds have been shown to regulate ROS levels, which are essential mediators of cell survival and apoptosis in cancer cells .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of Tetrahydroquinoline Core : This step involves cyclization reactions that form the tetrahydroquinoline structure.
  • Acetylation : The introduction of the methoxyacetyl group is performed through acylation reactions.
  • Imidazolidine Formation : The final step involves the formation of the imidazolidine ring through condensation reactions.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityShowed significant reduction in cell viability in MCF-7 and MDA-MB-231 cell lines with induction of apoptosis.
DDX3 TargetingInhibition of DDX3 led to decreased tumor growth; compounds exhibited G2/M phase arrest.
Inflammation ModulationSuggested potential for anti-inflammatory effects through receptor interaction studies.

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